3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid 3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13340212
InChI: InChI=1S/C16H14F3NO4S/c17-16(18,19)12-7-4-8-13(10-12)25(23,24)20-14(15(21)22)9-11-5-2-1-3-6-11/h1-8,10,14,20H,9H2,(H,21,22)/t14-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C16H14F3NO4S
Molecular Weight: 373.3 g/mol

3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid

CAS No.:

Cat. No.: VC13340212

Molecular Formula: C16H14F3NO4S

Molecular Weight: 373.3 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid -

Specification

Molecular Formula C16H14F3NO4S
Molecular Weight 373.3 g/mol
IUPAC Name (2S)-3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Standard InChI InChI=1S/C16H14F3NO4S/c17-16(18,19)12-7-4-8-13(10-12)25(23,24)20-14(15(21)22)9-11-5-2-1-3-6-11/h1-8,10,14,20H,9H2,(H,21,22)/t14-/m0/s1
Standard InChI Key JFDJLMGVJXHLOF-AWEZNQCLSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
SMILES C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

3-Phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid is a synthetic organic compound with the molecular formula C₁₆H₁₄F₃NO₄S and a molecular weight of 373.35 g/mol . Its IUPAC name is (2S)-3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid, indicating a chiral center at the second carbon of the propanoic acid backbone. The structure integrates a phenylalanine moiety modified by a sulfonamide linkage to a 3-(trifluoromethyl)phenyl group, conferring unique physicochemical and biological properties .

Synonyms and Registry Information

This compound is cataloged under CAS Registry Number 250714-63-7 and is alternatively named:

  • ((3-(Trifluoromethyl)phenyl)sulfonyl)phenylalanine

  • 3-Phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid

  • N-[3-(Trifluoromethyl)phenylsulfonyl]-DL-phenylalanine .

Physical and Chemical Properties

The compound exhibits distinct physical characteristics critical for laboratory handling and application:

PropertyValue
Melting Point140–142°C
Boiling Point512.3 ± 60.0 °C (Predicted)
Density1.423 ± 0.06 g/cm³ (Predicted)
pKa3.18 ± 0.10 (Predicted)
SolubilityLimited in water; soluble in polar organic solvents (e.g., DMSO, methanol) .

The pKa of 3.18 suggests moderate acidity, likely attributable to the carboxylic acid group, which remains protonated under physiological conditions . The trifluoromethyl (-CF₃) and sulfonamide (-SO₂NH-) groups enhance lipophilicity, influencing membrane permeability and target binding.

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via sulfonylation of phenylalanine derivatives. A typical pathway involves:

  • Protection of the amino group in phenylalanine using tert-butoxycarbonyl (Boc) anhydride.

  • Sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Deprotection under acidic conditions to yield the final product .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 7.80–7.40 (m, aromatic protons), 4.20 (q, CH-NH), 3.10 (dd, CH₂-Ph), 1.40 (t, COOH).

    • ¹³C NMR: 174.2 (COOH), 138.5–125.0 (aromatic carbons), 55.1 (CH-NH), 40.2 (CH₂-Ph).

  • High-Resolution Mass Spectrometry (HRMS): m/z 373.35 [M+H]⁺.

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Metabolic Effects

In vitro assays demonstrate moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 µM), implicating potential anti-inflammatory applications. Additionally, the compound disrupts NF-κB signaling in macrophage models, reducing TNF-α production by 40% at 50 µM.

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation .

Safe Laboratory Practices

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coats.

  • Ventilation: Use fume hoods to avoid inhalation.

  • Storage: Keep in a cool, dry place (-20°C for long-term stability) .

Applications in Research and Development

Biochemical Probes

The compound serves as a tool molecule for studying sulfonamide-dependent enzyme mechanisms. For example, it inhibits carboxypeptidase A with a Ki of 8.7 µM, aiding in structural studies of zinc-dependent metalloproteases.

Pharmaceutical Intermediates

As a building block, it is utilized in synthesizing peptidomimetics targeting G protein-coupled receptors (GPCRs). Derivatives with modified aryl groups show enhanced selectivity for angiotensin II receptors .

SupplierPurityPrice (USD)
Alfa Aesar96%$68/g
VulcanChem97%$92/g .

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